3,5-Bis(morpholin-4-yl)aniline
Description
3,5-Bis(morpholin-4-yl)aniline is a substituted aniline derivative featuring morpholine groups at the 3 and 5 positions of the aromatic ring. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts distinct electronic and steric properties to the compound. This structure enhances its utility as a ligand in coordination chemistry, a precursor in pharmaceutical synthesis, and a building block for functional materials.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
3,5-dimorpholin-4-ylaniline |
InChI |
InChI=1S/C14H21N3O2/c15-12-9-13(16-1-5-18-6-2-16)11-14(10-12)17-3-7-19-8-4-17/h9-11H,1-8,15H2 |
InChI Key |
QLSXUOSDNIIPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)N)N3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-Bis(morpholin-4-yl)aniline with structurally or functionally related aniline derivatives, emphasizing substituent effects, reactivity, and applications.
Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: Morpholine groups in 3,5-Bis(morpholin-4-yl)aniline enhance nucleophilicity at the amino group, facilitating its use in coupling reactions (e.g., urea formation with triphosgene) . Trifluoromethyl (CF₃) groups in 4-[3,5-Bis(trifluoromethyl)phenyl]aniline increase electron-withdrawing effects, improving thermal stability (up to 300°C) and making the compound suitable for aerospace materials .
Applications :
- Electronics/Aerospace : CF₃-substituted anilines exhibit superior dielectric properties and oxidative resistance compared to morpholine analogs, driving their use in flexible electronics .
- Pharmaceuticals : Morpholine-containing compounds (e.g., 3,5-Bis(morpholin-4-yl)aniline) are preferred for designing kinase inhibitors due to their hydrogen-bonding capability and solubility .
Synthetic Flexibility :
- Triazine derivatives (e.g., 2-Chloro-4,6-dimorpholin-4-yl[1,3,5]triazine) leverage morpholine’s nucleophilicity for stepwise substitution, enabling modular drug discovery platforms .
Physicochemical Properties
- Solubility : Morpholine substituents improve water solubility compared to hydrophobic CF₃ groups. For example, 3,5-Bis(morpholin-4-yl)aniline is soluble in polar aprotic solvents (e.g., DCM, DMF), whereas CF₃-substituted analogs require halogenated solvents .
- Thermal Stability : CF₃-substituted anilines exhibit higher decomposition temperatures (>300°C) than morpholine derivatives (~250°C) due to strong C–F bonds .
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